molecular formula C12H15F3N4O B4417610 5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4417610
M. Wt: 288.27 g/mol
InChI Key: NTEMOYDGSBGTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H15F3N4O and its molecular weight is 288.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.11979560 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}F3_{3}N5_{5}O
  • Molecular Weight : 329.27 g/mol
  • Structure : Contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It was shown to inhibit cell proliferation in various cancer cell lines, including:

  • HCT116 (human colorectal cancer)
  • HePG2 (human liver cancer)
  • A549 (human lung cancer)

The compound exhibited IC50_{50} values of approximately 17.8 μM for HCT116, 12.4 μM for HePG2, and 17.6 μM for HOS cells . The down-regulation of critical genes involved in tumor growth, such as BRCA1, BRCA2, and TP53, suggests a mechanism involving the modulation of key signaling pathways associated with cancer progression.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : Molecular docking studies indicated promising inhibition against Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), suggesting potential applications in antibiotic development and cancer therapy .
  • Gene Expression Modulation : The compound was found to significantly down-regulate genes associated with cell survival and proliferation in treated cells .

Case Studies

  • Study on Gene Expression : In a study involving PACA2 cells treated with the compound, significant down-regulation of PALB2 was observed alongside alterations in the expression levels of other oncogenes such as EGFR and KRAS in A549 cells .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models, further supporting its potential as an anticancer agent.

Data Table

Cell LineIC50_{50} (μM)Gene Down-Regulated
HCT11617.8TP53
HePG212.4BRCA1, BRCA2
A54917.6EGFR, KRAS

Properties

IUPAC Name

5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c1-6(2)4-5-8-7(3)16-11-17-10(12(13,14)15)18-19(11)9(8)20/h6H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEMOYDGSBGTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
Reactant of Route 4
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
Reactant of Route 5
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.